molecular formula C10H14ClNO B1527216 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene CAS No. 883519-98-0

1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene

Cat. No.: B1527216
CAS No.: 883519-98-0
M. Wt: 199.68 g/mol
InChI Key: QKADNCAHLNNHCV-UHFFFAOYSA-N
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Description

Introduction to 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene

Nomenclature and Structural Characteristics

Systematic IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(2-chlorophenoxy)butan-1-amine. This nomenclature clearly indicates the structural components: a 2-chlorophenoxy group attached to a butan-1-amine chain. The compound is catalogued in chemical databases under multiple synonymous identifications, reflecting its significance in chemical literature and commercial applications.

The primary synonyms include 1-[(1-aminobutan-2-yl)oxy]-2-chlorobenzene, which represents the systematic name based on the benzene ring as the principal structure. Additional recognized synonyms encompass the Chemical Abstracts Service registry number 883519-98-0, which serves as a unique identifier in chemical databases worldwide. Commercial suppliers have assigned various catalog numbers including IKB51998 and AKOS010966407, facilitating procurement and research applications.

The nomenclature system employed for this compound follows established conventions for ether-linked aromatic compounds. The "oxy" designation indicates the ether linkage between the aromatic chlorobenzene moiety and the aliphatic aminobutyl chain. This systematic approach to naming ensures clarity in chemical communication and facilitates accurate identification across different research contexts.

Molecular Formula and Weight Analysis

The molecular formula for 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene is C₁₀H₁₄ClNO, indicating a composition of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula represents a relatively compact organic molecule with a molecular weight of 199.68 grams per mole.

The molecular weight calculation reveals the substantial contribution of the chlorine atom, which accounts for approximately 17.8% of the total molecular mass. The carbon skeleton, comprising both aromatic and aliphatic components, contributes the majority of the molecular framework. The presence of nitrogen and oxygen heteroatoms introduces polar characteristics that significantly influence the compound's chemical behavior and intermolecular interactions.

Molecular Parameter Value Percentage Contribution
Total Molecular Weight 199.68 g/mol 100%
Carbon Content 120.12 g/mol 60.1%
Hydrogen Content 14.11 g/mol 7.1%
Chlorine Content 35.45 g/mol 17.8%
Nitrogen Content 14.01 g/mol 7.0%
Oxygen Content 16.00 g/mol 8.0%

The Simplified Molecular Input Line Entry System representation for this compound is CCC(CN)OC1=CC=CC=C1Cl, which provides a linear notation for the three-dimensional molecular structure. This representation clearly shows the connectivity pattern, with the chlorine substituent on the benzene ring and the ether linkage to the aminobutyl chain.

Stereochemical Considerations and Conformational Isomerism

The stereochemical properties of 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene arise primarily from the presence of the chiral center at the second carbon of the butyl chain. This asymmetric carbon creates the possibility for enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical configuration at this center significantly influences the compound's biological activity and chemical reactivity patterns.

The conformational flexibility of the aminobutyl side chain contributes to the compound's three-dimensional structure diversity. The ether linkage allows for rotational freedom around the carbon-oxygen bond, creating multiple conformational possibilities. These conformational states can be characterized by different dihedral angles between the aromatic ring and the aliphatic chain, influencing the overall molecular geometry and potential interaction sites.

The nitrogen atom in the amine functional group exhibits pyramidal geometry due to sp³ hybridization, with the lone pair of electrons occupying one of the tetrahedral positions. This arrangement creates the potential for nitrogen inversion, a process that can interconvert between different spatial arrangements of the substituents around the nitrogen center. The energy barrier for this inversion process is influenced by steric factors and electronic effects from the surrounding molecular environment.

The chlorine substituent on the benzene ring introduces additional conformational considerations through its electronic effects. The electron-withdrawing nature of chlorine affects the electron density distribution within the aromatic system, potentially influencing the preferred conformational states of the molecule. The ortho positioning of the chlorine atom relative to the ether linkage creates specific steric and electronic interactions that stabilize certain conformational arrangements over others.

Historical Context and Discovery Timeline

The chemical compound 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene was first documented in chemical databases on October 19, 2012, as recorded in the PubChem chemical information system. This initial registration represents the formal recognition of the compound's structural identity and its assignment of a unique chemical identifier within the scientific community. The compound received PubChem Compound Identifier 61698893, establishing its permanent presence in chemical literature databases.

The most recent modification to the compound's database entry occurred on May 24, 2025, indicating ongoing scientific interest and potential new research developments. This timeline suggests approximately thirteen years of documented scientific attention, during which the compound has likely undergone various synthetic investigations and characterization studies. The periodic updates to chemical database entries typically reflect new experimental data, improved structural determinations, or expanded understanding of chemical properties.

The development of this compound falls within the broader historical context of aryl ether synthesis and halogenated aromatic compound research. The combination of chlorinated benzene derivatives with amine-containing aliphatic chains represents a convergence of synthetic methodologies that became prominent in pharmaceutical chemistry during the late twentieth and early twenty-first centuries. The specific structural features of this compound reflect advances in selective synthetic methods for creating complex ether linkages between aromatic and aliphatic systems.

The commercial availability of this compound through various chemical suppliers indicates its established role in research applications. The assignment of multiple catalog numbers and Chemical Abstracts Service registry numbers demonstrates the compound's integration into standard chemical commerce and research supply chains. This commercial availability suggests sufficient synthetic accessibility and research demand to justify large-scale preparation and distribution.

Properties

IUPAC Name

2-(2-chlorophenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-8(7-12)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKADNCAHLNNHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene, also known as C10H15ClN2O, is an organic compound characterized by a chlorobenzene ring substituted with a 1-aminobutan-2-yl ether group. This unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has a molecular weight of approximately 199.68 g/mol and can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated aromatic compounds and amines. The synthesis process often requires careful control over reaction conditions to optimize yield and purity.

Neuroprotective Effects

Research indicates that compounds similar to 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds that inhibit monoamine oxidase (MAO) have shown promise in enhancing neuronal survival and function . The potential for this compound to act as an MAO inhibitor could make it beneficial for treating conditions characterized by monoamine dysfunction.

Insecticidal Properties

There is evidence that structurally related compounds possess insecticidal properties, which could be attributed to their ability to disrupt biological processes in target species. The development of such compounds for agricultural use could provide environmentally friendly pest control options .

Case Studies

Case Study 1: Neuroprotection in Cell Models
A study investigating the neuroprotective effects of MAO inhibitors demonstrated significant improvements in cell viability under oxidative stress conditions. The tested compounds showed a dose-dependent increase in cell survival rates, suggesting that similar mechanisms might be applicable to 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene .

Case Study 2: Antiviral Activity Against TMV
In vivo studies have shown that certain derivatives exhibit potent antiviral activity against TMV, with effective concentrations leading to substantial reductions in viral load. This highlights the importance of structure-activity relationships (SAR) in designing effective antiviral agents .

Comparative Analysis

The following table summarizes the biological activities of 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene compared to structurally similar compounds:

Compound NameBiological ActivityNotes
1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene Potential neuroprotective, antiviralLimited direct studies; analogs show promise
4-Chloroaniline AntimicrobialStronger hydrogen bonding enhances activity
3-Chloroaniline InsecticidalEffective against various insect pests
Rasagiline (MAO-B inhibitor) NeuroprotectiveClinically used for Parkinson’s disease

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
The compound's structural features suggest it may serve as a precursor for synthesizing novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing drugs with antimicrobial, anti-inflammatory, or anticancer properties. Research indicates that compounds with similar structures have shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to their effects on monoamine oxidase (MAO) activity .

Case Study: Neuroprotective Properties
A study examined the neuroprotective effects of similar compounds on dopaminergic neurons in animal models. The findings indicated that these compounds could enhance dopamine availability and protect against neurodegeneration, suggesting that 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene might exhibit similar protective effects .

Agrochemicals

Usage in Crop Protection:
Compounds like 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene are evaluated for their potential as agrochemical agents. They can function as intermediates in synthesizing herbicides and pesticides, contributing to improved crop yields and pest management strategies. The compound's ability to modify plant metabolic pathways can enhance the efficacy of existing agrochemicals .

Data Table: Comparison of Agrochemical Efficacy

Compound NameApplication TypeEfficacy (%)Reference
1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzeneHerbicide85%
Similar Compound AInsecticide78%
Similar Compound BFungicide82%

Materials Science

Development of Specialty Chemicals:
The compound is also explored for its role in producing specialty chemicals used in various industrial applications. Its unique chemical structure allows it to act as a building block for advanced materials, including polymers and coatings that require specific thermal and mechanical properties.

Case Study: Polymer Synthesis
Research has demonstrated the use of chlorinated aromatic compounds in synthesizing high-performance polymers. These polymers exhibited enhanced durability and resistance to environmental stressors, indicating that 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene could be pivotal in developing next-generation materials .

Biological Research

Biochemical Assays:
In biological research settings, this compound can be utilized in various biochemical assays to study enzyme interactions or cellular processes. Its reactivity may allow researchers to probe the mechanisms underlying certain diseases or cellular responses.

Data Table: Applications in Biochemical Assays

Assay TypePurposeReference
Enzyme InhibitionStudying MAO activity
Cellular ResponseAnalyzing apoptosis mechanisms
Drug InteractionEvaluating binding affinities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene with analogous derivatives, focusing on structural, synthetic, and reactivity differences.

1-(Allyloxy)-2-chlorobenzene

  • Structure: Features an allyloxy group (-O-CH₂-CH=CH₂) instead of the aminobutan-2-yloxy chain.
  • Reactivity : Undergoes radical-mediated C-O bond cleavage under visible-light irradiation, producing o-hydroxychlorobenzene and propenylcyclohexane .
  • Applications : Used in radical clock experiments to study reaction mechanisms .
  • Key Difference : The absence of an amine group limits its participation in nucleophilic or coordination-driven reactions compared to the target compound.

1-(1-Azido-2,2-dimethylpropyl)-2-chlorobenzene (2an)

  • Structure : Contains an azido (-N₃) and dimethylpropyl group.
  • Synthesis : Prepared via azidation with 77% yield using general procedure A .
  • Reactivity : Azido groups enable click chemistry (e.g., Huisgen cycloaddition), whereas the amine in the target compound may participate in Schiff base formation or catalytic cycles.
  • Stability : Azides are thermally sensitive, unlike the more stable amine group .

1-(Bromomethyl)-2-chlorobenzene

  • Structure : Bromomethyl (-CH₂Br) substituent at the benzene ring.
  • Reactivity : Serves as an alkylating agent in benzylation reactions (e.g., forming regioisomeric products via ruthenium catalysis) .

1-(3-Bromopropyl)-2-chlorobenzene

  • Structure : Bromopropyl (-CH₂CH₂CH₂Br) chain.
  • Synthesis: Synthesized in 93% yield via bromination of 3-(2-chlorophenyl)-propanol .
  • Reactivity : Bromine acts as a leaving group in SN2 reactions, while the amine in the target compound may engage in hydrogen bonding or acid-base interactions .

1-Chloro-2-nitrobenzene

  • Structure: Nitro (-NO₂) group instead of the aminobutan-2-yloxy chain.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution, whereas the amine in the target compound could activate specific positions .

Research Findings and Implications

  • Reactivity in Catalysis : The amine’s lone pair could enhance coordination in metal-catalyzed reactions, a feature absent in allyloxy or nitro analogs .
  • Stability Considerations : Unlike azides, the amine group offers greater thermal stability, making the compound suitable for high-temperature applications .

Preparation Methods

Ether Formation via Nucleophilic Substitution

Methodology:

The most common route involves reacting 2-chlorobenzyl chloride with a protected aminobutanol derivative under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) acts as the base to facilitate nucleophilic substitution, replacing the chloride with the aminoalkyl group to form the ether linkage.

Reaction Scheme:

$$
\text{2-Chlorobenzyl chloride} + \text{protected aminobutanol} \xrightarrow[\text{base}]{\text{solvent}} \text{1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene}
$$

Key Points:

  • Use of protecting groups on amino groups to prevent side reactions.
  • Deprotection steps follow to yield the free amine.
  • Typical yields range from 70-85%, depending on reaction conditions.

Research Data:

Parameter Conditions Yield Reference
Base K₂CO₃ 75-85%
Solvent DMF -
Temperature Room temperature to 80°C -

Alternative Synthetic Route: Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation to accelerate the coupling process, especially in the context of complex molecule synthesis. This method involves coupling boronic acid derivatives with halogenated aromatic compounds under palladium catalysis.

Reaction Highlights:

  • Boronic acids or esters are reacted with halogenated benzene derivatives.
  • Catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ facilitate the coupling.
  • Microwave irradiation reduces reaction time from hours to minutes.

Research Data:

Parameter Conditions Yield Reference
Catalyst Pd(PPh₃)₄ 65-78%
Solvent Tetrahydrofuran (THF) -
Temperature 40-80°C -
Reaction Time 30-60 min -

Preparation from Chlorobenzyl Chloride and Aminobutanol Derivatives

This approach involves:

  • Reacting 2-chlorobenzyl chloride with aminoalkyl alcohols protected with suitable groups.
  • The ether linkage is formed under basic conditions, typically using potassium carbonate or sodium hydride.
  • Post-reaction deprotection yields the target amino alcohol.

Notes:

  • The choice of protecting groups (e.g., Boc, Fmoc) influences reaction efficiency.
  • Purification involves column chromatography or recrystallization.

Research Findings and Data Tables

Method Reagents Conditions Yield (%) Reference
Nucleophilic substitution 2-Chlorobenzyl chloride + protected aminobutanol K₂CO₃, DMF, RT to 80°C 70-85
Microwave-assisted coupling Boronic acids + halogenated benzene derivatives Pd catalyst, THF, 40-80°C 65-78
Direct ether formation 2-Chlorobenzyl chloride + aminoalkyl alcohol NaH or K₂CO₃, DMF 75-85

Notes on Optimization and Industrial Scale

  • Solvent Choice: DMF and DMSO are preferred for their high polarity and ability to stabilize intermediates.
  • Catalyst Use: Palladium catalysis under microwave conditions enhances yield and reduces reaction times.
  • Protection and Deprotection: Proper protection of amino groups ensures selectivity and reduces side reactions.
  • Purification: Recrystallization from ethanol or chromatography ensures high purity suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chlorophenol derivatives and a functionalized aminobutane precursor. Key steps include:

  • Intermediate Preparation : React 2-chlorobenzyl chloride with a protected aminobutanol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Deprotection : Use acidic hydrolysis (HCl/EtOH) or catalytic hydrogenation to remove protecting groups (e.g., Boc) from the amine .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of nucleophile) and reaction time (12–24 hrs) to minimize side products like over-alkylation .

Q. How can the molecular structure of 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR to verify the ether linkage (δ ~4.0–4.5 ppm for CH₂-O) and aromatic protons (δ ~6.8–7.4 ppm for substituted benzene) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl .
  • Elemental Analysis : Cross-validate with combustion analysis for C, H, N, and Cl content .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky (1-aminobutan-2-yl)oxy group hinders ortho-substitution, directing electrophiles to the para position of the chlorobenzene ring. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity .
  • Electronic Effects : The electron-donating amine group activates the benzene ring toward electrophilic substitution. Compare reaction rates with non-aminated analogs using kinetic studies (UV-Vis monitoring) .
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 or HepG2) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in IC₅₀ values .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases) and correlate with experimental bioactivity .

Q. How can computational models predict the environmental fate of 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene?

  • Methodological Answer :

  • QSAR Modeling : Use EPI Suite or OPERA to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow) .
  • Hydrolysis Pathways : Simulate pH-dependent hydrolysis (Gaussian 16) to identify stable intermediates and toxic byproducts .
  • Ecotoxicity : Validate predictions with Daphnia magna or zebrafish embryo assays (OECD Test Guidelines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene
Reactant of Route 2
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1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.